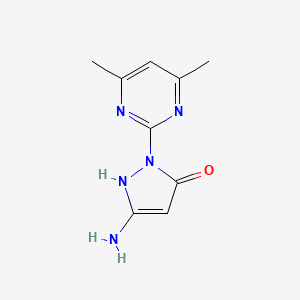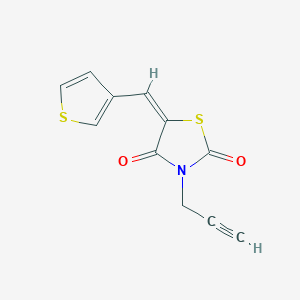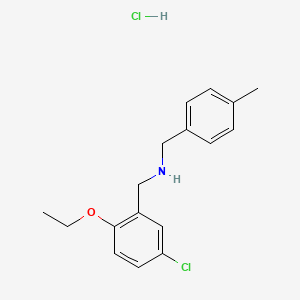![molecular formula C17H24N4O2 B5439914 N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5439914.png)
N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide, also known as DIPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DIPO is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer growth, and the Akt signaling pathway, which is involved in cancer growth and survival.
Biochemical and Physiological Effects:
N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammation, and the protection of neurons from damage. N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has also been shown to have low toxicity in vivo, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of using N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide in lab experiments is its low toxicity, which allows for higher doses to be used without causing harm to cells or animals. However, one of the limitations of using N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide and its potential side effects.
未来方向
There are several future directions for research on N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide, including:
1. Investigating the potential of N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide as a treatment for various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
2. Studying the neuroprotective effects of N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide and its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
3. Developing new synthesis methods for N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide that improve its yield and solubility.
4. Investigating the potential side effects of N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide and its long-term safety in vivo.
5. Studying the effects of N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide on other signaling pathways and enzymes involved in inflammation and cancer growth.
In conclusion, N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide is a promising compound with potential applications in medical research. Its low toxicity and anti-inflammatory and anti-cancer properties make it a promising candidate for further development as a therapeutic agent. However, more research is needed to fully understand its mechanism of action and potential side effects, and to develop new synthesis methods that improve its yield and solubility.
合成方法
N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has been synthesized using various methods, including the reaction of 1,5-dimethyl-1H-indazole with 3-(1,2-oxazinan-2-yl)propanoyl chloride in the presence of a base, and the reaction of 1,5-dimethyl-1H-indazole with 3-(1,2-oxazinan-2-yl)propanoic acid in the presence of a coupling agent. The yield of N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide using these methods ranges from 30 to 70%.
科学研究应用
N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory and anti-cancer properties, and is being investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has also been shown to have neuroprotective effects, and is being studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[(1,5-dimethylindazol-3-yl)methyl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-13-5-6-16-14(11-13)15(19-20(16)2)12-18-17(22)7-9-21-8-3-4-10-23-21/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDPNQRLLNSQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2CNC(=O)CCN3CCCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(3-bromophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5439858.png)
![N-[(2R*,3R*)-2-(2-methoxyethoxy)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-2,2-dimethylpropanamide](/img/structure/B5439861.png)
![N-cyclopropyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5439862.png)
![1-[(3-fluoro-2-pyridinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5439872.png)

![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5439894.png)
![3-[2-fluoro-4-(1-piperidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5439895.png)
![(1R*,2R*,6S*,7S*)-4-(2-methyl-5-propyl-4-pyrimidinyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5439903.png)
![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetamide](/img/structure/B5439911.png)
![4-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5439922.png)
![3-(benzylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5439928.png)
![4-{4-[(4-tert-butylbenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5439934.png)